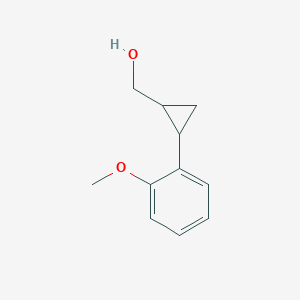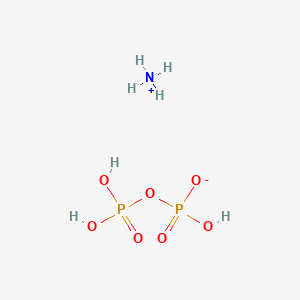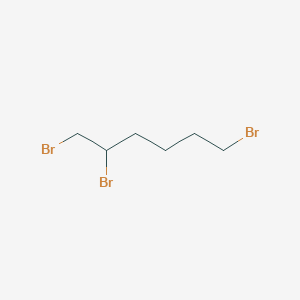
1,2,6-Tribromohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6-Tribromohexane is an organic compound with the molecular formula C6H11Br3. It is a brominated derivative of hexane, where three hydrogen atoms are replaced by bromine atoms at the 1st, 2nd, and 6th positions of the hexane chain. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,2,6-Tribromohexane can be synthesized through the bromination of hexane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general reaction can be represented as follows:
[ \text{C}6\text{H}{14} + 3\text{Br}_2 \rightarrow \text{C}6\text{H}{11}\text{Br}_3 + 3\text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactors where hexane is continuously fed and reacted with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,2,6-Tribromohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Reduction: Zinc (Zn) and hydrochloric acid (HCl)
Major Products Formed
Substitution: Formation of alcohols, nitriles, and amines
Elimination: Formation of hexenes
Reduction: Formation of hexane
科学的研究の応用
1,2,6-Tribromohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
作用機序
The mechanism of action of 1,2,6-tribromohexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- 1,2,3-Tribromohexane
- 1,3,6-Tribromohexane
- 1,2,4-Tribromohexane
Comparison
1,2,6-Tribromohexane is unique due to the specific positions of the bromine atoms, which influence its reactivity and the types of reactions it undergoes. Compared to other tribromohexane isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions. For example, 1,2,3-tribromohexane may have different steric and electronic effects, leading to variations in reaction outcomes .
特性
分子式 |
C6H11Br3 |
|---|---|
分子量 |
322.86 g/mol |
IUPAC名 |
1,2,6-tribromohexane |
InChI |
InChI=1S/C6H11Br3/c7-4-2-1-3-6(9)5-8/h6H,1-5H2 |
InChIキー |
WQEQYRFDVUEATJ-UHFFFAOYSA-N |
正規SMILES |
C(CCBr)CC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


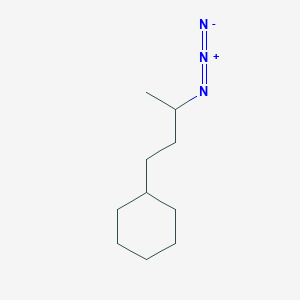
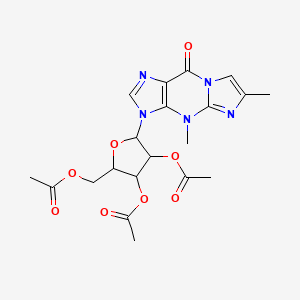

![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
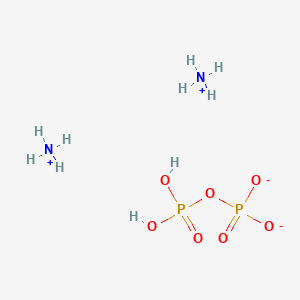
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)
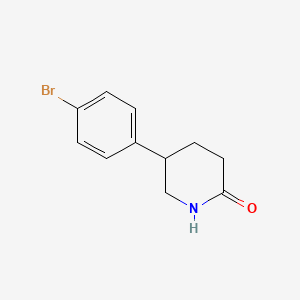
![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
